PDM11
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PDM 11 involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethoxybenzyl bromide in the presence of a base, such as potassium carbonate, to form the corresponding stilbene derivative . The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for PDM 11 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. The final product is usually purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
PDM 11 undergoes various chemical reactions, including:
Oxidation: PDM 11 can be oxidized to form quinone derivatives.
Reduction: Reduction of PDM 11 can lead to the formation of dihydro derivatives.
Substitution: PDM 11 can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted aromatic compounds .
Scientific Research Applications
PDM 11 has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of stilbene derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
PDM 11 exerts its effects by binding to the aryl hydrocarbon receptor (AhR) and preventing the activation of this receptor by its natural ligands, such as benzo[a]pyrene and dioxin . This inhibition blocks the transcription of AhR target genes, which are involved in various biological processes, including xenobiotic metabolism and immune response .
Comparison with Similar Compounds
Similar Compounds
Resveratrol: A natural stilbene derivative with antioxidant properties.
Fluorinated Analog: A compound similar to PDM 11 but with a fluorine atom in place of the chlorine atom, which also acts as an AhR antagonist.
Uniqueness of PDM 11
PDM 11 is unique due to its high selectivity and potency as an AhR antagonist compared to resveratrol and its analogs. It does not exhibit affinity for the estrogen receptor, making it a more specific tool for studying AhR-related pathways .
Properties
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHOTWBLKKBBT-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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